Cas no 90481-77-9 (3-Bromo-1-(p-toluenesulfonyl)indole)

3-Bromo-1-(p-toluenesulfonyl)indole is a brominated indole derivative functionalized with a p-toluenesulfonyl (tosyl) group at the 1-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of substituted indoles and heterocyclic frameworks. The bromine substituent at the 3-position enhances reactivity for further cross-coupling reactions, such as Suzuki or Heck couplings, while the tosyl group provides stability and facilitates selective deprotection or functionalization. Its well-defined structure and high purity make it suitable for pharmaceutical research, agrochemical development, and materials science applications. The compound’s synthetic utility is further underscored by its compatibility with a range of reaction conditions.
3-Bromo-1-(p-toluenesulfonyl)indole structure
90481-77-9 structure
Product Name:3-Bromo-1-(p-toluenesulfonyl)indole
CAS No:90481-77-9
MF:C15H12BrNO2S
MW:350.230281829834
MDL:MFCD09260442
CID:798385
PubChem ID:11210274
Update Time:2025-05-19

3-Bromo-1-(p-toluenesulfonyl)indole Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-1-tosyl-1H-indole
    • 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]-
    • 3-bromo-1-(4-methylphenyl)sulfonylindole
    • 3-Bromo-1-(p-toluenesulfonyl)indole
    • 1H-Indole,3-bromo-1-[(4-methylphenyl)sulfonyl]
    • 3-bromo-1-(4-toluenesulfonyl)indole
    • 3-bromo-1-(toluene-4-sulfonyl)-1H-indole
    • 3-bromo-1-tosylindole
    • 3-Bromo-N-(p-toluenesulfonyl)indole
    • 3-bromo-N-tosylindole
    • 3-Bromo-1-[(4-methylphenyl)sulfonyl]-1H-indole (ACI)
    • CS-M3673
    • DTXSID40458900
    • 3-BROMO-1-[(4-METHYLPHENYL)SULFONYL]-1H-INDOLE
    • VQWIINXTMHBRDW-UHFFFAOYSA-N
    • AKOS015835805
    • DB-128244
    • SCHEMBL517434
    • AB49974
    • 3-BROMO-1-(4-METHYLBENZENESULFONYL)INDOLE
    • MFCD09260442
    • BS-23046
    • 90481-77-9
    • MDL: MFCD09260442
    • Inchi: 1S/C15H12BrNO2S/c1-11-6-8-12(9-7-11)20(18,19)17-10-14(16)13-4-2-3-5-15(13)17/h2-10H,1H3
    • InChI Key: VQWIINXTMHBRDW-UHFFFAOYSA-N
    • SMILES: O=S(N1C2C(=CC=CC=2)C(Br)=C1)(C1C=CC(C)=CC=1)=O

Computed Properties

  • Exact Mass: 348.97700
  • Monoisotopic Mass: 348.97721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 47.4Ų

Experimental Properties

  • Density: 1.51
  • Boiling Point: 502.8 °C at 760 mmHg
  • Flash Point: 257.9 °C
  • PSA: 47.45000
  • LogP: 5.03000

3-Bromo-1-(p-toluenesulfonyl)indole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Bromo-1-(p-toluenesulfonyl)indole Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  1 h, 0 °C
Reference
Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors
Yao, Chun-Hsu; et al, European Journal of Medicinal Chemistry, 2012, 55, 32-38

Production Method 2

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Tetrabutylammonium tribromide Solvents: Acetonitrile ;  2 h, 100 °C
Reference
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids
Quibell, Jacob M.; et al, Chemical Science, 2018, 9(15), 3860-3865

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Trifluorotoluene ;  4 h, rt
Reference
Syntheses of Heterocycle-2,3-Fused Indoline and Azaindoline Derivatives
Nishi, Takahide; et al, Synlett, 2021, 32(10), 1034-1038

Production Method 4

Reaction Conditions
1.1 24 h, rt
Reference
2-Hydroxyindoline-3-triethylammonium Bromide: A Reagent for Formal C3-Electrophilic Reactions of Indoles
Abe, Takumi ; et al, Organic Letters, 2017, 19(16), 4275-4278

Production Method 5

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dimethylformamide ;  0 °C; 30 min, 0 °C
1.2 Reagents: Sodium bicarbonate ,  Sodium bisulfite Solvents: Water ;  24 h, 0 °C
1.3 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Dichloromethane ;  0 °C; 4 h, rt
1.4 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
Total synthesis of carbazomycin G by a thermal ring expansion/self-redox reaction cascade
An, Yong; et al, European Journal of Organic Chemistry, 2014, 2014(17), 3715-3718

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ;  10 min, 0 °C
1.2 4 h, rt
1.3 Reagents: Water ;  0 °C
2.1 Reagents: Bromine Solvents: Dichloromethane ;  1 h, 0 °C
Reference
Synthesis and biological evaluation of novel C-indolylxylosides as sodium-dependent glucose co-transporter 2 inhibitors
Yao, Chun-Hsu; et al, European Journal of Medicinal Chemistry, 2012, 55, 32-38

Production Method 7

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(diphenylphosphinothioyl)phenyl]thioure… Solvents: Dibromomethane ,  Chloroform-d ;  20 min, rt
1.2 Reagents: 2-Methyl-2-butene ;  rt
Reference
Total Synthesis of (+)-Hinckdentine A: Harnessing Noncovalent Interactions for Organocatalytic Bromination
Ruan, Zhuwei; et al, JACS Au, 2022, 2(4), 793-800

Production Method 8

Reaction Conditions
1.1 Reagents: Dimethyl sulfoxide ,  Lithium bromide Solvents: Acetic acid ;  8 h, rt → 100 °C
Reference
Hydrogen-Bond-Donor Solvents Enable Catalyst-Free (Radio)-Halogenation and Deuteration of Organoborons
Yang, Yi; et al, Chemistry - A European Journal, 2021, 27(4), 1297-1300

3-Bromo-1-(p-toluenesulfonyl)indole Raw materials

3-Bromo-1-(p-toluenesulfonyl)indole Preparation Products

3-Bromo-1-(p-toluenesulfonyl)indole Suppliers

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Quantity:100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:00
Price ($):609.0
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Additional information on 3-Bromo-1-(p-toluenesulfonyl)indole

Professional Introduction to 3-Bromo-1-(p-toluenesulfonyl)indole (CAS No: 90481-77-9)

3-Bromo-1-(p-toluenesulfonyl)indole (CAS No: 90481-77-9) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its brominated indole core functionalized with a p-toluenesulfonyl group, serves as a versatile intermediate in the synthesis of various bioactive molecules. Its unique structural features make it particularly valuable for exploring novel therapeutic agents and understanding the mechanisms of biological pathways.

The indole scaffold is a prominent motif in natural products and pharmacologically active compounds, exhibiting a wide range of biological activities. The introduction of a bromine atom at the 3-position and a p-toluenesulfonyl group at the 1-position enhances the reactivity and utility of this molecule in synthetic chemistry. Specifically, the bromine atom can participate in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, while the tosyl group provides stability and facilitates further functionalization through nucleophilic substitution or elimination reactions.

In recent years, 3-Bromo-1-(p-toluenesulfonyl)indole has been employed in the development of small-molecule inhibitors targeting various disease-related proteins. For instance, its structural framework has been utilized to design inhibitors of enzymes involved in cancer metabolism and signal transduction. The combination of the bromine and tosyl groups allows for precise tuning of electronic properties, enabling the optimization of binding affinity and selectivity against target proteins.

One notable application of 3-Bromo-1-(p-toluenesulfonyl)indole is in the synthesis of indole-based heterocycles, which are known for their diverse biological functions. Researchers have leveraged this compound to construct complex molecular architectures that mimic natural products with potent pharmacological effects. The ability to introduce further modifications at the 3-position and other sites on the indole ring has opened up new avenues for drug discovery.

The role of 3-Bromo-1-(p-toluenesulfonyl)indole in medicinal chemistry has been further highlighted by its use in probing protein-protein interactions. The indole moiety can interact with aromatic residues in proteins, while the bromine atom serves as a handle for chemical cross-linking or affinity labeling techniques. Such approaches have provided insights into the structural basis of protein function and have facilitated the identification of novel drug targets.

Recent advances in computational chemistry have also enhanced the utility of 3-Bromo-1-(p-toluenesulfonyl)indole as a building block. Molecular modeling studies have demonstrated how its structural features can be optimized to improve binding interactions with biological targets. These studies have guided synthetic efforts toward designing more effective derivatives with improved pharmacokinetic properties.

The versatility of 3-Bromo-1-(p-toluenesulfonyl)indole extends to its application in materials science, where it has been explored as a precursor for functional materials with unique electronic properties. The indole core can be incorporated into organic semiconductors or light-emitting diodes (OLEDs), leveraging its ability to form stable π-conjugated systems. Such applications highlight the broad potential of this compound beyond traditional pharmaceuticals.

In conclusion, 3-Bromo-1-(p-toluenesulfonyl)indole (CAS No: 90481-77-9) represents a valuable tool in synthetic chemistry and drug discovery. Its unique structural features enable diverse applications across multiple disciplines, from medicinal biology to materials science. As research continues to uncover new therapeutic targets and synthetic methodologies, this compound is poised to play an increasingly important role in developing innovative solutions for global health challenges.

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(CAS:90481-77-9)3-Bromo-1-(p-toluenesulfonyl)indole
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Purity:99%
Quantity:100g
Price ($):609.0
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